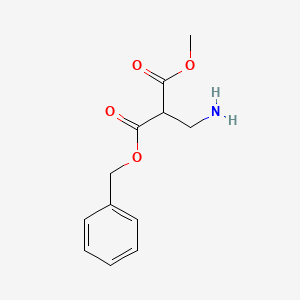
Methyl 4-(3-chloroanilino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-chloroanilino)benzoate is an organic compound with the molecular formula C15H12ClNO3 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 3-chloroanilino substituent on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-chloroanilino)benzoate typically involves the reaction of 4-aminobenzoic acid with 3-chloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 4-(3-chloroanilino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of 4-(3-chloroanilino)benzoic acid.
Reduction: Formation of 4-(3-chloroanilino)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-(3-chloroanilino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments
作用機序
The mechanism of action of Methyl 4-(3-chloroanilino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Methyl 4-(4-chloroanilino)-3-nitrobenzoate: Similar structure but with a nitro group, which may confer different chemical and biological properties.
Methyl 1-benzyl-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate: Contains a benzimidazole ring, offering different pharmacological activities
Uniqueness
Methyl 4-(3-chloroanilino)benzoate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the 3-chloroanilino group provides distinct electronic and steric effects, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H12ClNO2 |
|---|---|
分子量 |
261.70 g/mol |
IUPAC名 |
methyl 4-(3-chloroanilino)benzoate |
InChI |
InChI=1S/C14H12ClNO2/c1-18-14(17)10-5-7-12(8-6-10)16-13-4-2-3-11(15)9-13/h2-9,16H,1H3 |
InChIキー |
LVAMAHKULPEECK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine](/img/structure/B13873400.png)
![2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine](/img/structure/B13873416.png)
![Methyl 2-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]acetate](/img/structure/B13873420.png)






![tert-butyl N-[2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13873448.png)

